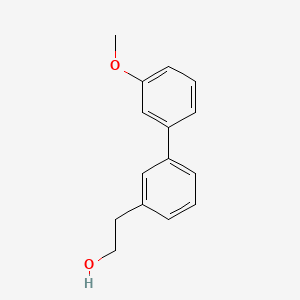

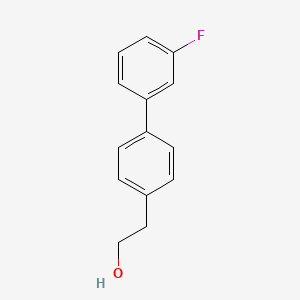

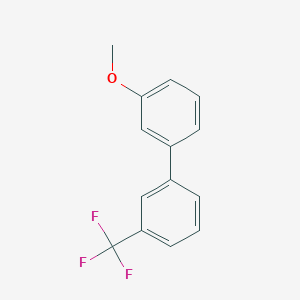

4-Methoxy-3'-trifluoromethylbiphenyl

Overview

Description

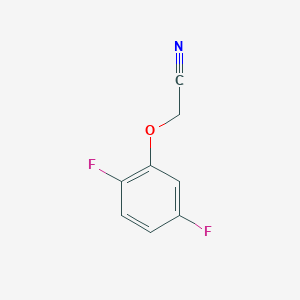

4-Methoxy-3'-trifluoromethylbiphenyl is a useful research compound. Its molecular formula is C14H11F3O and its molecular weight is 252.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition : A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, shows excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid, achieving up to 98% efficiency at very low concentrations (Bentiss et al., 2009).

Neuroscience : Another derivative, 3-methoxy-4-hydroxyphenylethylene glycol, has been measured in human cerebrospinal fluid, with preliminary results suggesting its levels vary in conditions like Parkinsonism and depression (Gordon & Oliver, 1971).

Structural Elucidation Using NMR : The use of NMR techniques for the structural elucidation of isomeric phenolic biphenyls, including 3-Hydroxy-4-methoxybiphenyl, has been demonstrated (Huber & Parker, 1990).

Optical and Electronic Properties : 4-Methoxy-4'-Nitrobiphenyl has been studied for its geometric optimization, spectroscopic analysis, and electronic structure. It shows potential as a nonlinear optical material (Govindarasu & Kavitha, 2014).

Electrolyte Additive for Li-ion Batteries : Tri-(4-methoxythphenyl) phosphate, a novel compound, was synthesized and investigated as a safety electrolyte additive for lithium-ion batteries, providing both overcharge protection and flame retardancy (Feng et al., 2008).

Skin Whitening Agent : (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, has been identified as a potent inhibitor of melanin production, suggesting its use as a skin whitening agent (Choi et al., 2002).

Proton Exchange Membranes : Poly(arylene ether sulfone)s containing a methoxy group have been developed for use in proton exchange membranes in fuel cells (Kim et al., 2008).

Fluorescence Probes for Nitric Oxide : 4-Methoxy-substituted BODIPY derivatives have been synthesized, showing improved solubility in aqueous solutions and potential as highly sensitive fluorescence probes for nitric oxide (Gabe et al., 2006).

properties

IUPAC Name |

1-methoxy-4-[3-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCMWCLPLSJTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.